molecular formula C8H11Br2N B563187 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide CAS No. 57414-77-4

3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide

Cat. No. B563187
CAS RN: 57414-77-4
M. Wt: 283.003
InChI Key: SEHHMAHTMXMBDI-QPMNBSDMSA-N
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Description

“3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide” is a biochemical used for proteomics research . Its molecular formula is C8H8D2BrN.HBr and its molecular weight is 283.00 .


Molecular Structure Analysis

The compound’s IUPAC name is 3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide . The SMILES representation is Br.[2H]C([2H])(Br)c1cccc(N)c1C .


Physical And Chemical Properties Analysis

The compound is in a neat format . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

Enzyme Inhibition and Anticholinergic Activities

Research by Bayrak et al. (2019) explored the synthesis of benzyl bromides from vanillin and tested their effectiveness against several important enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This study revealed that these compounds have significant inhibitory effects on these enzymes, which could have implications in the development of treatments for various conditions (Bayrak et al., 2019).

Catalysis in Organic Synthesis

Van Hoveln et al. (2014) described a copper-catalyzed 1,3-halogen migration reaction, where a bromine activating group is transferred from a sp2 carbon to a benzylic carbon. This process is significant for its applications in organic synthesis, providing a method for the functionalization of aromatic compounds (Van Hoveln et al., 2014).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzyl bromide derivatives, which demonstrated excellent properties as photosensitizers for photodynamic therapy. This indicates their potential for use in cancer treatment (Pişkin et al., 2020).

Development of Fluorescent and Colorimetric pH Probes

Diana et al. (2020) synthesized a new fluorescent and colorimetric pH probe using a benzyl bromide derivative. This probe shows potential for use in real-time pH sensing, which could be valuable in various scientific and medical applications (Diana et al., 2020).

properties

IUPAC Name

3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHHMAHTMXMBDI-QPMNBSDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C(=CC=C1)N)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57414-77-4
Record name Benzenamine, 3-(bromomethyl-d2)-2-methyl-, hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57414-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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